molecular formula C8H5BrClF3 B1286632 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene CAS No. 869725-54-2

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

Cat. No.: B1286632
CAS No.: 869725-54-2
M. Wt: 273.48 g/mol
InChI Key: RQNUUOPELLLVPX-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is a versatile and valuable multifunctional aromatic intermediate designed for advanced research and development. This compound features three distinct reactive sites—aryl bromide, benzyl chloride, and a trifluoromethyl group—making it a powerful building block for constructing complex molecules in medicinal chemistry and materials science. The aryl bromide moiety is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the introduction of diverse carbon-based fragments. The benzylic chloromethyl group offers a handle for nucleophilic substitution, allowing for further functionalization with various nucleophiles, including amines and alkoxides, or for use in polymerization. The presence of the electron-withdrawing trifluoromethyl group, a common pharmacophore in drug discovery, can significantly influence the lipophilicity, metabolic stability, and binding affinity of target molecules. Researchers can leverage this compound in the synthesis of active pharmaceutical ingredients (APIs), the development of liquid crystals, and the creation of novel organic frameworks. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-7-2-1-6(8(11,12)13)3-5(7)4-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNUUOPELLLVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40603372
Record name 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869725-54-2
Record name 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 4-(Chloromethyl)-2-(trifluoromethyl)toluene

This is a common synthetic route where the bromine atom is introduced selectively onto the aromatic ring of 4-(chloromethyl)-2-(trifluoromethyl)toluene.

  • Reagents and Conditions:

    • Bromine or brominating agents (e.g., N-bromosuccinimide) are used.
    • Solvents such as dichloromethane or chloroform provide an inert medium.
    • Temperature is maintained at low to moderate levels (0–50 °C) to minimize side reactions.
    • Reaction time varies from 2 to 5 hours depending on scale and reagent concentration.
  • Mechanism:

    • Electrophilic aromatic substitution occurs, with bromine substituting at the position ortho or para to existing substituents.
    • The trifluoromethyl group is electron-withdrawing, influencing regioselectivity.
    • The chloromethyl group remains intact during bromination.
  • Outcome:

    • High selectivity for the 1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene isomer.
    • Yields typically range from 60% to 75% under optimized conditions.

Chloromethylation of 1-Bromo-4-(trifluoromethyl)benzene

Alternatively, starting from 1-bromo-4-(trifluoromethyl)benzene, the chloromethyl group can be introduced via chloromethylation.

  • Reagents and Conditions:

    • Chloromethylation reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether.
    • Catalysts like zinc chloride or Lewis acids facilitate the reaction.
    • Reaction temperature is controlled between 0–40 °C.
    • Reaction times vary from 3 to 6 hours.
  • Mechanism:

    • Electrophilic substitution introduces the chloromethyl group onto the aromatic ring.
    • The bromine and trifluoromethyl groups direct substitution to the desired position.
  • Outcome:

    • Formation of this compound with moderate to good yields (50–70%).

Halogen Exchange and Grignard Cross-Coupling Approaches

Though less common for this specific compound, related trifluoromethylated aromatic bromides can be prepared via:

  • Formation of Grignard reagents from halogenated trifluoromethylbenzenes.
  • Cross-coupling with chloromethyl-containing electrophiles under iron or cobalt catalysis.
  • These methods offer alternative routes but require stringent conditions and catalysts.

Representative Experimental Data

Method Starting Material Reagents Solvent Temp (°C) Time (h) Yield (%) Purity (%) Notes
Bromination of 4-(chloromethyl)-2-(trifluoromethyl)toluene 4-(chloromethyl)-2-(trifluoromethyl)toluene Br2 CH2Cl2 or CHCl3 0–45 3–4 60–75 >99 (HPLC) Controlled addition of bromine to avoid overbromination
Chloromethylation of 1-bromo-4-(trifluoromethyl)benzene 1-bromo-4-(trifluoromethyl)benzene Formaldehyde + HCl or chloromethyl methyl ether CH2Cl2 0–40 3–6 50–70 >95 (GC) Use of Lewis acid catalyst for regioselectivity
Grignard cross-coupling (alternative) Halogenated trifluoromethylbenzene Mg, cycloalkyl halide, Fe or Co catalyst Ether solvents 60–80 4–6 40–65 Variable Requires inert atmosphere and catalyst optimization

Research Findings and Optimization Notes

  • Solvent Choice: Chlorinated solvents such as chloroform and dichloromethane are preferred for their inertness and ability to dissolve both organic substrates and halogens effectively.
  • Temperature Control: Maintaining moderate temperatures (20–50 °C) is critical to prevent side reactions such as polybromination or decomposition.
  • Reagent Ratios: Using slight excess of bromine or chloromethylating agents improves conversion but requires careful quenching to avoid impurities.
  • Purification: Post-reaction workup typically involves washing with sodium bisulfite to remove residual bromine, followed by aqueous base washes and drying over anhydrous magnesium sulfate. Final purification is achieved by distillation or chromatography.
  • Yields and Purity: Optimized procedures report yields up to 75% with purity exceeding 99% as confirmed by HPLC and NMR spectroscopy.

Summary Table of Key Reaction Parameters

Parameter Optimal Range Effect on Outcome
Bromine equivalents 0.75–1.5 mol/mol substrate Excess improves yield but risks overbromination
Reaction temperature 0–45 °C Higher temps increase side reactions
Reaction time 3–5 hours Sufficient for complete conversion
Solvent volume 250–300 mL per mol substrate Ensures good mixing and heat dissipation
Catalyst (for chloromethylation) ZnCl2 or Lewis acid Enhances regioselectivity and rate

Chemical Reactions Analysis

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organolithium compounds.

    Oxidation Reactions: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol or alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-4-(trifluoromethyl)benzene.

Scientific Research Applications

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic and steric properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions, particularly in the design of enzyme inhibitors and probes.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug candidates targeting various diseases.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, the compound acts as an electrophile, reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the benzene ring.

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Applications Reference
This compound Br (1), CH₂Cl (2), CF₃ (4) C₈H₅BrClF₃ 886496-63-5* Pharmaceutical intermediates
1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene Br (1), CH₂Br (2), CF₃ (4) C₈H₅Br₂F₃ 886496-63-5 Cross-coupling reactions
1-Bromo-2-(phenylethynyl)-4-(trifluoromethyl)benzene Br (1), C≡CPh (2), CF₃ (4) C₁₅H₈BrF₃ Not provided Au-catalyzed cyclization-migration
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene Br (1), SO₂CH₃ (2), CF₃ (4) C₈H₆BrF₃O₂S 1215205-98-3 Non-nucleotide CD73 inhibitors
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene Br (1), Cl (2), OCF₃ (4) C₇H₃BrClF₃O 892845-59-9 Agrochemical precursors
  • Halogen vs. Sulfonyl Groups : Replacing the chloromethyl group with methylsulfonyl (SO₂CH₃) enhances hydrogen-bond acceptor capacity, improving binding affinity in enzyme inhibitors like CD73 (pIC₅₀ > 7.0) .
  • Bromomethyl vs. Chloromethyl : The bromomethyl analog exhibits higher reactivity in nucleophilic substitutions due to Br's lower bond dissociation energy compared to Cl, enabling faster alkylation in cross-coupling reactions .
  • Trifluoromethyl vs. Trifluoromethoxy : The CF₃ group (electron-withdrawing) directs electrophilic substitution to the meta position, whereas OCF₃ (less electron-withdrawing) allows para-directed reactions, altering regioselectivity in synthesis .

Biological Activity

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is an aromatic halide characterized by the molecular formula C₈H₅BrClF₃ and a molecular weight of 273.48 g/mol. This compound features a unique combination of halogen substituents, which significantly influences its chemical reactivity and biological properties. Its synthesis typically involves halogenation reactions, making it a valuable compound in various chemical applications, particularly in medicinal chemistry and materials science.

The molecular structure of this compound includes a benzene ring with three substituents: bromine, chlorine, and a trifluoromethyl group. The trifluoromethyl group enhances the compound's electrophilic character, making it more reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, including nucleophilic substitutions and oxidation reactions.

Mechanisms of Action:

  • Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.
  • Electrophilic Reactions: The presence of electron-withdrawing groups like trifluoromethyl increases the electrophilicity of the compound, facilitating interactions with biological macromolecules such as proteins and nucleic acids.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of anti-cancer properties and enzyme modulation.

Anti-Cancer Activity

Studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance:

  • In vitro studies showed that derivatives with similar structures exhibited IC₅₀ values indicating effective cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma) cells .

Enzyme Modulation

The compound may interact with specific enzymes or receptors, modulating their activity:

  • It has been suggested that this compound could act as a potential inhibitor for certain kinases involved in cancer progression. The trifluoromethyl group enhances binding affinity and selectivity towards these targets.

Toxicological Profile

The toxicological evaluation of this compound indicates a moderate safety profile:

  • Repeat Dose Toxicity: In animal studies, the compound did not show severe systemic health effects at lower doses. However, at higher doses (≥50 mg/kg), there were observed effects on liver and kidney functions, leading to a NOAEL (No Observed Adverse Effect Level) of 10 mg/kg .
  • Sensitization Potential: The sensitization potential was classified as weak based on lymphocyte proliferation studies, indicating low risk for allergic reactions .

Table: Summary of Biological Activities and Toxicological Findings

Activity Observation Reference
Anti-Cancer ActivityInduces apoptosis in MCF-7 cells (IC₅₀ = 25.72 μM)
Enzyme InhibitionPotential kinase inhibitor; increased binding affinity
Repeat Dose ToxicityNOAEL = 10 mg/kg; liver/kidney effects at high doses
Sensitization PotentialWeak sensitization; SI values indicate low risk

Case Studies

Recent case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Cancer Models: In vivo studies using murine models have shown that treatment with structurally related compounds resulted in significant tumor suppression compared to control groups .
  • Enzyme Interaction Studies: Investigations into the interaction with specific kinases revealed promising results for developing targeted therapies against resistant cancer forms.

Q & A

Q. What are the standard synthetic routes for preparing 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a modified Sonogashira coupling can be employed using 1-bromo-2-iodo-4-(trifluoromethyl)benzene with alkynes in the presence of Pd(PPh₃)₂Cl₂ and CuI as catalysts. This method avoids purification steps and emphasizes high catalytic efficiency . Alternative routes include functionalization of brominated intermediates with chloromethyl groups via nucleophilic substitution under controlled conditions (e.g., using thionyl chloride for dehydration) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and distinguish between aromatic protons (e.g., splitting patterns like doublets or multiplets) and chloromethyl groups (δ ~4.5–5.0 ppm). Evidence from alkyne-containing analogs shows distinct coupling constants (e.g., J = 2–8 Hz for aromatic protons) .
  • HRMS : Validates molecular weight and isotopic patterns, with discrepancies <2 ppm indicating purity .
  • XLogP3 : Computed hydrophobicity (e.g., XLogP3 ≈3.7) aids in predicting solubility for reaction design .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the brominated position, facilitating oxidative addition in Pd-catalyzed couplings. However, steric hindrance may reduce reaction rates compared to non-fluorinated analogs. Solvent choice (e.g., Et₃N for base-sensitive reactions) and ligand selection (e.g., PPh₃ for stability) are critical to mitigate dehalogenation side reactions .

Advanced Research Questions

Q. How can selectivity be controlled in palladium-catalyzed reactions involving this compound?

Selectivity challenges arise in polyhalogenated systems. Strategies include:

  • Ligand tuning : Bulky ligands (e.g., XPhos) favor coupling at less hindered positions.
  • Temperature modulation : Lower temperatures (0–25°C) suppress competing pathways like homocoupling.
  • Substrate pre-functionalization : Introducing directing groups (e.g., ester or amide) can steer reactivity to specific sites. Evidence from Suzuki couplings with 2-cyanoarylboronic esters demonstrates regioselectivity >90% under optimized conditions .

Q. How do solvent polarity and additives affect reaction outcomes in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote elimination. Additives like KI (for Finkelstein reactions) or phase-transfer catalysts (e.g., TBAB) improve chloride displacement efficiency. For example, thionyl chloride in DCM achieves >85% yield in chloromethylation without byproducts . Contradictions in reported yields (e.g., 70–95%) often stem from trace moisture or inadequate inert atmospheres, necessitating rigorous drying protocols .

Q. What computational methods aid in predicting reaction pathways for this compound?

DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in cross-couplings. Parameters like Gibbs free energy (ΔG‡) and Fukui indices identify electrophilic hotspots. For instance, the C-Br bond in this compound shows higher electrophilicity (f⁺ ≈0.15) than the chloromethyl group, aligning with experimental coupling outcomes .

Q. How can contradictions in spectroscopic data be resolved for structurally similar derivatives?

Overlapping signals in NMR (e.g., aromatic protons near δ 7.5 ppm) are addressed via:

  • 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes adjacent protons.
  • Isotopic labeling : Deuterated analogs simplify splitting patterns.
  • Variable-temperature NMR : Resolves dynamic effects in hindered environments. For example, alkyne derivatives show temperature-dependent shifts due to restricted rotation .

Methodological Notes

  • Safety : Use inert atmospheres (N₂/Ar) to prevent decomposition of halogenated intermediates .
  • Purification : Gradient flash chromatography (hexane/EtOAc) effectively separates halogenated byproducts .
  • Data validation : Cross-reference HRMS with isotopic distribution simulations (e.g., m/z 253.95541 for C₈H₆BrF₃O) to confirm purity .

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